![molecular formula C14H19NO3 B14387170 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate CAS No. 88309-69-7](/img/structure/B14387170.png)
2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate is a chemical compound with a complex structure that includes both carbamate and phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate typically involves the reaction of isopropyl alcohol with phenyl isocyanate, followed by the addition of 2-methylprop-1-en-1-yl group. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-4-(prop-2-en-1-yl)phenol
- 2-Hydroxy-2-methylpropiophenone
- Benzene, (2-methyl-1-propenyl)-
Uniqueness
Compared to similar compounds, 2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
88309-69-7 |
|---|---|
Fórmula molecular |
C14H19NO3 |
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
(2-propan-2-yloxyphenyl) N-(2-methylprop-1-enyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10(2)9-15-14(16)18-13-8-6-5-7-12(13)17-11(3)4/h5-9,11H,1-4H3,(H,15,16) |
Clave InChI |
MSDLYDRUMHEWRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1OC(=O)NC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


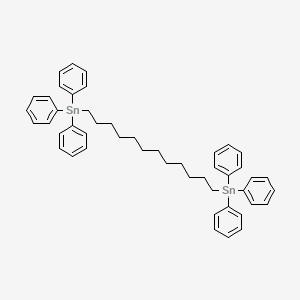
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
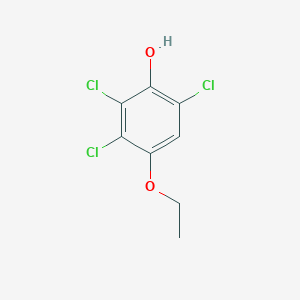
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
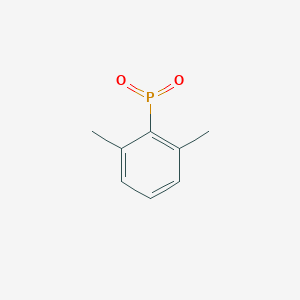
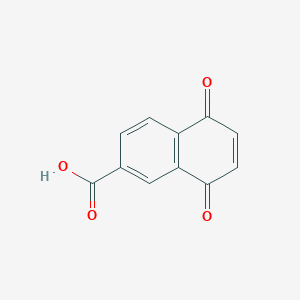
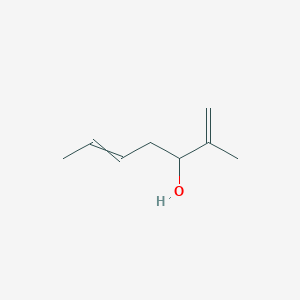
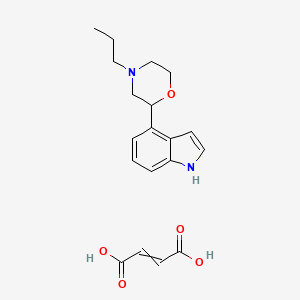
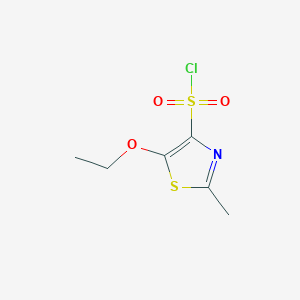
![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)
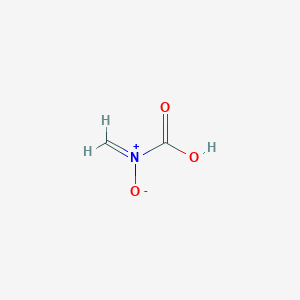
![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)
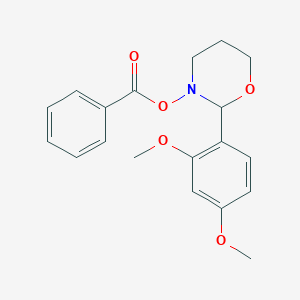
![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
